molecular formula C17H11N5O2 B5472856 4-[7-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE

4-[7-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE

Cat. No.: B5472856
M. Wt: 317.30 g/mol
InChI Key: NIMFAKKYJJMCCQ-UHFFFAOYSA-N
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Description

4-[7-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole moiety fused with a triazolopyrimidine ring system, which is further connected to a pyridine ring. The intricate arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Properties

IUPAC Name

7-(1,3-benzodioxol-5-yl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O2/c1-2-14-15(24-10-23-14)9-12(1)13-5-8-19-17-20-16(21-22(13)17)11-3-6-18-7-4-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMFAKKYJJMCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=NC(=NN34)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[7-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Construction of the Triazolopyrimidine Ring: This step involves the reaction of appropriate precursors such as hydrazine derivatives with pyrimidine intermediates under controlled conditions.

    Coupling with Pyridine: The final step involves coupling the triazolopyrimidine intermediate with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-[7-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzodioxole or pyridine rings are replaced by other substituents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-[7-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[7-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar compounds to 4-[7-(2H-1,3-BENZODIOXOL-5-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PYRIDINE include other benzodioxole and triazolopyrimidine derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Some similar compounds include:

  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
  • 4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol

These compounds may exhibit different reactivity and biological activities compared to this compound, highlighting its uniqueness in scientific research and applications.

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